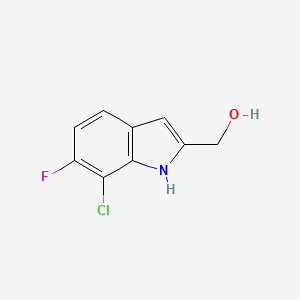
(7-Chloro-6-fluoro-1H-indol-2-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the introduction of a chloro group at position 7 and a fluoro group at position 6 of the indole ring. The methanol group is attached to the nitrogen atom at position 2. Specific synthetic routes may vary, but the overall goal is to create this novel indole derivative for further investigation .
Molecular Structure Analysis
The molecular formula of (7-Chloro-6-fluoro-1H-indol-2-yl)methanol is C9H6ClFNO. It consists of an indole ring with chlorine and fluorine substituents, along with the methanol moiety. The indole nucleus provides a scaffold for potential pharmacological activity .
Chemical Reactions Analysis
The compound’s reactivity is influenced by its indole ring. Electrophilic substitution readily occurs due to the delocalization of π-electrons. Researchers have explored various reactions to modify the indole scaffold and create diverse derivatives. These reactions include halogenation, alkylation, and condensation reactions .
Scientific Research Applications
Synthesis and Application in Organic Chemistry
Synthesis and Antimicrobial, Antiinflammatory Activities : A study explores the synthesis of heterocycles derived from indole carbohydrazides, including variants like 7-chloro-6-fluoro-1H-indole, and their applications in antimicrobial, antiinflammatory, and antiproliferative activities. This research demonstrates the utility of these compounds in developing potential therapeutic agents (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Palladium Catalyzed C-H Halogenation : Another study highlights the gram-scale synthesis of multisubstituted arenes through palladium-catalyzed C-H halogenation, underscoring the role of similar compounds in facilitating selective and efficient synthetic routes for complex organic molecules (Sun, Sun, & Rao, 2014).
Pharmacological Research
- Antibacterial Potentials : Research on 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and related derivatives shows significant antibacterial activities against Gram-positive and Gram-negative bacterial strains, suggesting their potential in antimicrobial therapy (Rubab et al., 2017).
Material Science and Supramolecular Chemistry
- Supramolecular Networks : A study on supramolecular networks involving fluoro and chloro analogs of similar compounds at low temperatures provides insights into their crystalline structure and interaction patterns, which is crucial for designing materials with specific molecular architectures (Rajalakshmi et al., 2012).
Catalysis and Synthesis
- Fluoroacetylation of Indoles : The fluoroacetylation of indoles using fluorinated acetic acids to synthesize diverse fluoromethyl indol-3-yl ketones under catalyst- and additive-free conditions showcases the application of fluorinated compounds in creating valuable intermediates for organic synthesis (Yao, Ren, Wang, & Guan, 2016).
properties
IUPAC Name |
(7-chloro-6-fluoro-1H-indol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO/c10-8-7(11)2-1-5-3-6(4-13)12-9(5)8/h1-3,12-13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZWFKQAWUWLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(N2)CO)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloro-6-fluoro-1H-indol-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole](/img/structure/B1487192.png)
